molecular formula C11H7N3 B12858592 2-(5-Pyrimidinyl)benzonitrile

2-(5-Pyrimidinyl)benzonitrile

Cat. No.: B12858592
M. Wt: 181.19 g/mol
InChI Key: KZLBQPHKMFHXKB-UHFFFAOYSA-N
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Description

2-(5-Pyrimidinyl)benzonitrile is a heterocyclic aromatic compound featuring a benzonitrile moiety linked to a pyrimidine ring at position 3. This structure combines the electron-withdrawing nitrile group with the pyrimidine heterocycle, a common scaffold in medicinal chemistry and materials science. The compound’s unique architecture enables diverse interactions with biological targets (e.g., enzymes, receptors) and influences its physicochemical properties, such as solubility and dipole moment .

Properties

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

IUPAC Name

2-pyrimidin-5-ylbenzonitrile

InChI

InChI=1S/C11H7N3/c12-5-9-3-1-2-4-11(9)10-6-13-8-14-7-10/h1-4,6-8H

InChI Key

KZLBQPHKMFHXKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CN=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Pyrimidinyl)benzonitrile typically involves the reaction of 5-bromo-2-pyrimidine with benzonitrile under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 5-bromo-2-pyrimidine reacts with phenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Pyrimidinyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Pyrimidinyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Pyrimidinyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Key Structural Features Unique Properties/Applications References
2-(5-Pyrimidinyl)benzonitrile Pyrimidine at position 5; benzonitrile moiety Potential kinase inhibition; OLED materials
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile Azidoethyl and cyclopropyl substituents Enhanced reactivity for "click chemistry"
3-[(5-Chloro-2-pyrimidinyl)oxy]benzonitrile derivatives Chloropyrimidine + nitrile Herbicidal activity; agrochemical applications
Methyl 4-(phenylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl ether Pyridine + pyrimidine + sulfide Anticancer activity; enzyme modulation

Key Observations :

  • The pyrimidine ring in this compound is critical for π-π stacking interactions in biological targets, similar to its role in kinase inhibitors like imatinib .
  • Substituents on the pyrimidine ring (e.g., azidoethyl in , chloro in ) alter electronic properties and bioactivity. For example, azido groups enable bioconjugation, while chlorine enhances herbicidal potency.

Benzonitrile Derivatives with Varying Heterocycles

Table 2: Impact of Heterocycle Substitution on Properties

Compound Name Heterocycle Type Key Differences Applications References
This compound Pyrimidine High dipole moment; planar structure Drug discovery, OLEDs
2-(Azepan-1-yl)benzonitrile Azepane (7-membered ring) Increased ring size enhances binding affinity Neuropharmacology
2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile Pyridine + hydroxymethyl Hydrogen-bonding capacity; improved solubility Antimicrobial agents
5-(Aminomethyl)picolinonitrile Pyridine + aminomethyl Chelation potential for metal ions Catalysis, sensors

Key Observations :

  • Ring size and substituents dictate biological interactions. For instance, azepane’s larger ring in improves receptor binding compared to smaller pyrrolidine analogs.
  • Hydroxymethyl groups (e.g., in ) enhance solubility and hydrogen-bonding interactions, making them favorable for drug design.

Table 3: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Solubility (DMSO, mg/mL) LogP Biological Activity
This compound ~211.2 ~20 (predicted) 2.1 Kinase inhibition (hypothesized)
4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile 325.4 15 3.5 Photoluminescence (Φ = 0.45)
2-(Azepan-1-yl)benzonitrile 230.3 35 2.8 CNS modulation

Key Observations :

  • Higher LogP values in azepane and cyclopropyl derivatives correlate with improved membrane permeability .
  • Solubility decreases with bulky substituents (e.g., azidoethyl in ), impacting formulation strategies.

Research Findings and Mechanistic Insights

  • Biological Targets : Pyrimidine-containing benzonitriles often target ATP-binding pockets in kinases due to their structural mimicry of purine rings .
  • Material Science Applications : The planar pyrimidine-benzonitrile structure enhances charge transport in OLEDs, as seen in TADF materials .
  • Synthetic Versatility : The nitrile group allows further functionalization (e.g., conversion to amides or tetrazoles), a strategy employed in .

Biological Activity

2-(5-Pyrimidinyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an in-depth examination of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring attached to a benzonitrile moiety. This unique structure allows it to engage in various chemical reactions and biological interactions, making it a versatile candidate for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in cancer tissues.

  • Case Study Findings : A study synthesized several cyanopyrimidine hybrids, including derivatives related to this compound. These compounds exhibited potent COX-2 inhibitory activities with IC50 values in the submicromolar range, comparable to established drugs like Celecoxib . Notably, compounds derived from this class demonstrated significant anticancer activity against various cell lines, including MCF-7 and A549, with IC50 values in the nanomolar range .
CompoundIC50 (µM)Cell LineActivity Type
This compound0.17MCF-7COX-2 Inhibition
Related Compound A0.22A549Anticancer
Related Compound B1.68HepG2Anticancer

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it exhibits significant inhibitory effects against various bacterial strains.

  • Research Findings : In vitro studies have shown that this compound possesses antimicrobial activity comparable to standard antibiotics. For instance, it demonstrated inhibition zones against Staphylococcus aureus and Escherichia coli similar to those produced by ciprofloxacin.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound is believed to inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis, leading to reduced cell proliferation in cancerous tissues.
  • Apoptosis Induction : Studies have reported that treatment with this compound can induce apoptosis in cancer cells, evidenced by increased early and late apoptotic rates .

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound distinguishes it from other pyrimidine derivatives.

Compound NameStructure TypeNotable Activity
This compoundPyrimidine-BenzenoidCOX-2 inhibition, Anticancer
2-(5-Pyrimidinyl)benzaldehydePyrimidine-BenzenoidModerate Anticancer
2-(5-Pyrimidinyl)benzoic acidPyrimidine-BenzenoidWeak Anticancer

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